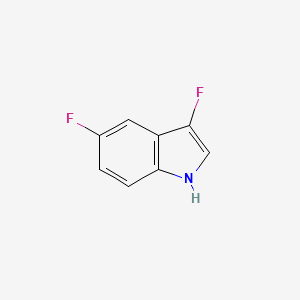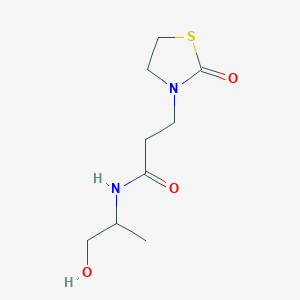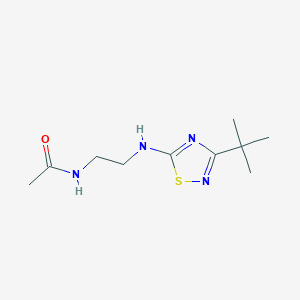
n-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced by reacting the thiadiazole derivative with ethylenediamine or its derivatives.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aminoethyl group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1,3,4-Thiadiazol-2-yl)ethyl)acetamide: Lacks the tert-butyl group, which may result in different biological activities.
N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties.
N-(2-(1,2,4-Triazol-3-yl)ethyl)acetamide: Contains a triazole ring instead of a thiadiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butyl group in N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s lipophilicity, stability, and biological activity, making it a valuable molecule for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18N4OS |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
N-[2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-7(15)11-5-6-12-9-13-8(14-16-9)10(2,3)4/h5-6H2,1-4H3,(H,11,15)(H,12,13,14) |
Clave InChI |
RGLLSKXZZRDFMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC1=NC(=NS1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




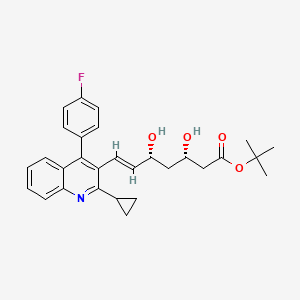
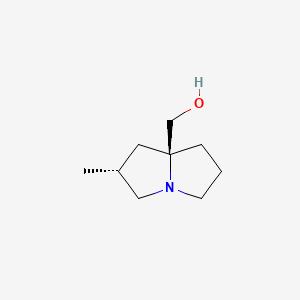
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
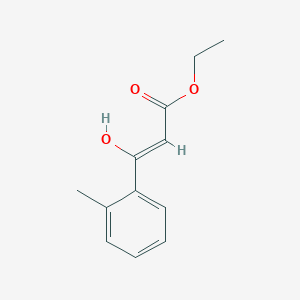
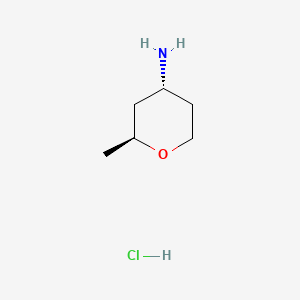
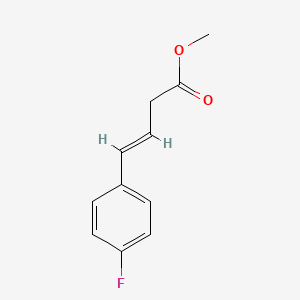
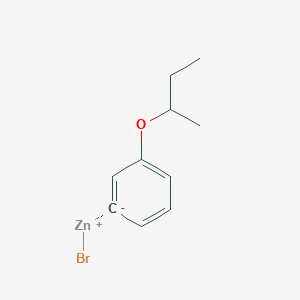
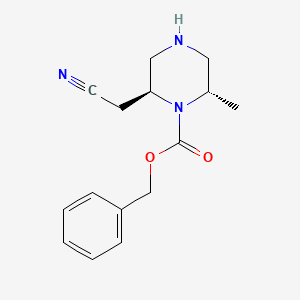
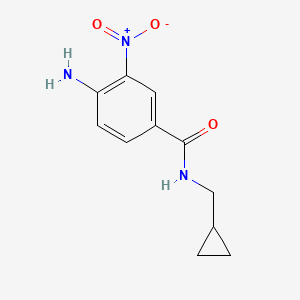
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
